molecular formula C7H12Br2O2 B1311980 Ethyl 2,5-dibromopentanoate CAS No. 29823-16-3

Ethyl 2,5-dibromopentanoate

Cat. No.: B1311980
CAS No.: 29823-16-3
M. Wt: 287.98 g/mol
InChI Key: IMJLPXIWIIDKHO-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromopentanoate is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of pentanoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and the carboxylic acid group is esterified with ethanol. This compound is known for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dibromopentanoate can be synthesized through a multi-step process. One common method involves the bromination of pentanoic acid derivatives. The process typically includes the following steps:

    Bromination: Pentanoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.

    Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dibromopentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding dibromo alcohol or dibromo alkane.

    Elimination: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Reduction: Products include dibromo alcohols or alkanes.

    Elimination: Products include alkenes with varying degrees of substitution.

Scientific Research Applications

Ethyl 2,5-dibromopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of substituted pentanoic acid derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,5-dibromopentanoate involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ester group can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Comparison with Similar Compounds

Ethyl 2,5-dibromopentanoate can be compared with other halogenated esters such as:

    Ethyl 2-bromopentanoate: This compound has only one bromine atom, making it less reactive in nucleophilic substitution reactions compared to this compound.

    Ethyl 2,3-dibromopentanoate: The bromine atoms are positioned differently, leading to variations in reactivity and the types of products formed in chemical reactions.

    Ethyl 3,5-dibromopentanoate: Similar to this compound but with bromine atoms at the 3rd and 5th positions, affecting its chemical behavior and applications.

This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

ethyl 2,5-dibromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJLPXIWIIDKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452292
Record name Ethyl 2,5-dibromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29823-16-3
Record name Ethyl 2,5-dibromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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